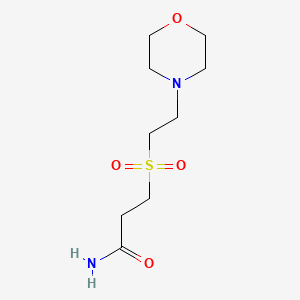
3-((2-Morpholinoethyl)sulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Morpholinoethyl)sulfonyl)propanamide (MESNA) is a synthetic organic compound that belongs to the class of thiol compounds. It is a water-soluble compound that is used in various scientific research applications, especially in the field of biochemistry and pharmacology. MESNA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action is well understood.
作用机制
The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)propanamide is based on its thiol group, which can react with electrophilic compounds and form stable thioether bonds. This compound has been found to be effective in reducing disulfide bonds in proteins, which can lead to the formation of free radicals and oxidative stress. It can also protect cells from chemotherapy-induced toxicity by scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS) (5).
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to be effective in reducing the toxicity of chemotherapy drugs such as cyclophosphamide and ifosfamide, which are known to cause bladder toxicity (6). This compound has also been found to be effective in preventing oxidative stress and inflammation, which are associated with various diseases and conditions such as cardiovascular disease, cancer, and neurodegenerative disorders (7).
实验室实验的优点和局限性
3-((2-Morpholinoethyl)sulfonyl)propanamide has several advantages for lab experiments, including its water solubility, stability, and ability to reduce disulfide bonds in proteins. However, this compound can also have some limitations, such as its potential to react with other compounds and its susceptibility to oxidation. Therefore, it is important to use this compound under controlled conditions and to optimize its concentration and exposure time in lab experiments.
未来方向
3-((2-Morpholinoethyl)sulfonyl)propanamide has a wide range of potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine. Some of the future directions for this compound research include:
1. Developing new methods for the synthesis of this compound and its derivatives.
2. Investigating the potential of this compound as a therapeutic agent for various diseases and conditions.
3. Exploring the mechanism of action of this compound and its interactions with other compounds.
4. Optimizing the concentration and exposure time of this compound in lab experiments to maximize its effectiveness.
5. Developing new formulations of this compound for improved stability and bioavailability.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has a wide range of scientific research applications. It has been found to have a well-understood mechanism of action, and its biochemical and physiological effects are well documented. This compound has several advantages for lab experiments, but it is important to use it under controlled conditions and to optimize its concentration and exposure time. The future directions for this compound research are promising, and it is likely that new applications and uses for this compound will be discovered in the coming years.
合成方法
3-((2-Morpholinoethyl)sulfonyl)propanamide is synthesized by reacting 2-chloroethylamine hydrochloride with sodium bisulfite to form 2-(sodium sulfonate)ethylamine. This compound is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-sulfonatoethyl)acetamide. Finally, this compound is reacted with morpholine to form this compound (1).
科学研究应用
3-((2-Morpholinoethyl)sulfonyl)propanamide has been used in various scientific research applications, including as a reducing agent for disulfide bonds in proteins, as a protective agent against chemotherapy-induced toxicity, and as an antioxidant in cell culture experiments (2). It has also been used as a stabilizer for proteins, enzymes, and antibodies (3). This compound has been found to be effective in preventing the formation of free radicals and oxidative stress, which are associated with various diseases and conditions (4).
属性
IUPAC Name |
3-(2-morpholin-4-ylethylsulfonyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c10-9(12)1-7-16(13,14)8-4-11-2-5-15-6-3-11/h1-8H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAYGQSNSEWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
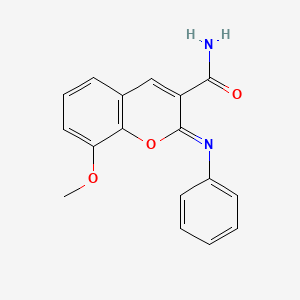
![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)
![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)
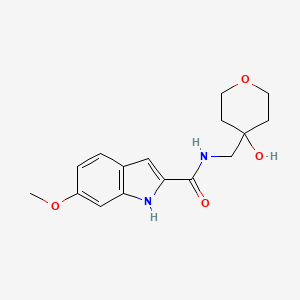
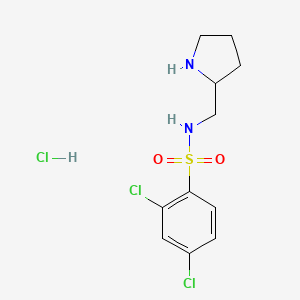
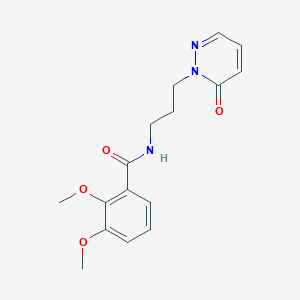


![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)

